molecular formula C13H19N3O2 B8173672 Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B8173672
M. Wt: 249.31 g/mol
InChI Key: GYKDGPFCTRDUJV-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a methylpiperazine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-amino-2-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a piperazine ring, which enhances its interaction with various biological targets. The chemical formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2} and it has a molecular weight of approximately 280.34 g/mol.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study found that compounds with similar structures displayed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroactive Properties
The piperazine moiety in the compound is known to enhance binding affinity to neurotransmitter receptors, suggesting potential neuroactive properties. Research has indicated that it may modulate dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the target enzyme or receptor .

Case Studies and Research Findings

  • Antiviral Activity
    A study focused on the antiviral properties of similar compounds against Ebola and Marburg viruses showed that structural analogs exhibited significant inhibitory effects on viral entry into host cells . Compounds structurally related to this compound were found to have EC50 values below 10 μM, indicating potent antiviral activity.
  • Anticancer Efficacy
    In a series of experiments involving various cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth. The compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .
  • Neuropharmacological Studies
    Investigations into the neuroactive properties revealed that the compound could enhance neurotransmitter release in neuronal cultures, supporting its potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityUnique Features
Methyl 3-(2-methylpiperazin-1-yl)benzoate1131622-60-0Moderate antibacterialDifferent substitution pattern affecting reactivity
Methyl 3-(4-methylpiperazin-1-yl)benzoate474334-89-9Anticancer activityContains a piperazine group at a different position
Methyl 4-(piperazin-1-yl)benzoate hydrochloride1269393-85-2Neuroactive propertiesHydrochloride salt form affecting solubility

Properties

IUPAC Name

methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKDGPFCTRDUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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